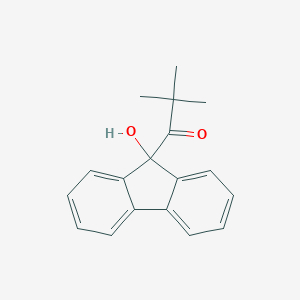

9-Hydroxy-9-pivaloylfluorene

Description

Properties

CAS No. |

145120-02-1 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1-(9-hydroxyfluoren-9-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C18H18O2/c1-17(2,3)16(19)18(20)14-10-6-4-8-12(14)13-9-5-7-11-15(13)18/h4-11,20H,1-3H3 |

InChI Key |

SKYZHJKEEXWISE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |

Canonical SMILES |

CC(C)(C)C(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O |

Other CAS No. |

145120-02-1 |

Synonyms |

1-(9-hydroxyfluoren-9-yl)-2,2-dimethyl-1-propanone 9-hydroxy-9-pivaloylfluorene sp-9-hydroxy-9-pivaloylfluorene |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The pivaloyl group in 9-hydroxy-9-pivaloylfluorene imposes significant steric hindrance, stabilizing the molecule against nucleophilic attacks compared to less hindered derivatives like 9-hydroxyfluorene .

- Electronic Effects : Silicon substitution in 9-CHLORO-9-METHYL-9H-9-SILAFLUORENE introduces hyperconjugative effects, altering reactivity compared to carbon-based analogs .

- Solubility : Alkyl-chain derivatives (e.g., 9-(3-phenylpropyl)-9H-fluorene) exhibit improved solubility in organic solvents compared to aromatic-substituted analogs .

Conformational Comparisons

X-ray studies highlight distinct conformational behaviors:

- 9-Hydroxy-9-pivaloylfluorene : Adopts a spiro-conformation, with the pivaloyl group perpendicular to the fluorene plane. This minimizes steric clashes and stabilizes the molecule .

- 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile : A structurally distinct compound but shares conformational rigidity due to intramolecular hydrogen bonding, contrasting with the steric-driven rigidity of 9-hydroxy-9-pivaloylfluorene .

- Polymorphs of 2-Methyl-3,4'-bipyridin-6(1H)-one : Exhibit varied packing modes influenced by substituent interactions, unlike the consistent spiro-structure of 9-hydroxy-9-pivaloylfluorene .

Reactivity and Stability

- Oxidative Stability : The pivaloyl group in 9-hydroxy-9-pivaloylfluorene reduces oxidative degradation compared to 9-hydroxyfluorene, which lacks steric protection .

- Thermal Stability : Silicon-containing derivatives (e.g., 9-CHLORO-9-METHYL-9H-9-SILAFLUORENE) show higher thermal stability due to stronger Si–C bonds .

- Synthetic Utility : Bulky substituents in 9-hydroxy-9-pivaloylfluorene make it a valuable intermediate for synthesizing sterically hindered catalysts or polymers .

Preparation Methods

Reaction Conditions and Optimization

-

Lithiation : Conducted in anhydrous tetrahydrofuran (THF) under argon at 213 K to prevent premature quenching.

-

Quenching : Sequential addition of MeOH (1 equiv.) and H₂O (2 equiv.) at 273 K ensures controlled protonation.

-

Workup : Extraction with diethyl ether and chromatography on silica gel (hexanes/ethyl acetate, 10:1) isolates sp-(II).

Table 1: Key Reaction Parameters

| Step | Reagent | Temperature | Yield (sp-(II)) | Recovery (ap-(I)) |

|---|---|---|---|---|

| Lithiation | LDA | 213 K | – | – |

| Hydroxylation | MeOH, H₂O | 273 K | 20–40% | 60–80% |

Stereochemical Considerations and Intramolecular Stabilization

The exclusive formation of the sp rotamer (sp-(II)) in both solution and crystalline states is attributed to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. X-ray diffraction data confirm a planar O(1)-C(9)-C(10)-O(2) torsion angle (≈0°) and a short non-bonding distance (1.95 Å) between C(10)=O(2) and H(9)-O(1). This interaction stabilizes the sp conformation despite steric clashes between the pivaloyl group and fluorene π-system.

Comparative Analysis of ap vs. sp Rotamers

-

ap-(I) : Predominates in 9-pivaloylfluorene due to minimized steric hindrance between the tert-butyl group and fluorene rings.

-

sp-(II) : Favored in hydroxylated derivatives due to hydrogen bonding, overriding steric destabilization.

Alternative Synthetic Pathways and Byproduct Mitigation

Method 2: Direct Hydroxylation of 9-Pivaloylfluorene

A modified approach involves treating ap-(I) with aqueous NaOH in ethanol under reflux, though this method yields <15% sp-(II) due to competing elimination pathways.

Byproduct Formation and Isolation Challenges

-

Elimination Products : Formation of 9-fluorenone derivatives occurs at elevated temperatures (>298 K).

-

Resolution : Gradient elution (hexanes → 20% ethyl acetate) separates sp-(II) from ap-(I) and byproducts.

Spectroscopic Characterization and Validation

NMR Analysis

Infrared Spectroscopy

Mechanistic Insights and Kinetic Control

The lithiation-hydroxylation sequence proceeds via a tetrahedral intermediate, where methanol acts as a proton source prior to water-induced hydroxylation. Kinetic control favors sp-(II) due to rapid protonation at the less hindered face, while thermodynamic factors favor ap-(I) recovery.

Industrial and Research Applications

The sp-(II) rotamer serves as a precursor for fluorescent chemosensors, leveraging its rigid, planar structure for substrate binding. Recent studies highlight its utility in metal ion detection (e.g., Zn²⁺, Cu²⁺) via “turn-on” fluorescence upon complexation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 9-Hydroxy-9-pivaloylfluorene, and how can reaction conditions be optimized?

- Methodology : The synthesis of 9-Hydroxy-9-pivaloylfluorene derivatives can be adapted from Pd-catalyzed C-H arylation protocols used for analogous fluorene systems. For example, Pd-catalyzed annulation with aryl halides under inert atmospheres (e.g., N₂) at 120°C in tetrahydrofuran (THF) has proven effective for 9-arylfluorenes . Optimization should focus on ligand selection (e.g., phosphine ligands for steric control) and reaction time (typically 12–24 hours) to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of 9-Hydroxy-9-pivaloylfluorene?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for characteristic peaks (e.g., fluorene backbone protons at δ 7.2–7.8 ppm and hydroxyl/pivaloyl groups).

- GC-MS : Confirm molecular ion peaks and fragmentation patterns, as demonstrated for fluorenone derivatives .

- HPLC : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>98% recommended for reproducibility).

Q. What solvent systems are optimal for recrystallizing 9-Hydroxy-9-pivaloylfluorene?

- Methodology : Solvent polarity must balance solubility and crystallization. Ethanol/water mixtures (70:30 v/v) or dichloromethane/hexane gradients are effective for fluorene derivatives. Slow cooling (0.5°C/min) enhances crystal quality .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for 9-Hydroxy-9-pivaloylfluorene derivatives?

- Methodology : Contradictions in -NMR signals (e.g., variable hydroxyl proton shifts) may arise from tautomerism or solvent effects. Use deuterated DMSO to stabilize hydroxyl protons or conduct variable-temperature NMR (-40°C to 25°C) to observe dynamic equilibria . Cross-validate with IR spectroscopy (O-H stretch at 3200–3600 cm⁻¹) .

Q. What strategies mitigate diastereomer formation during functionalization of 9-Hydroxy-9-pivaloylfluorene?

- Methodology : Steric hindrance from the pivaloyl group complicates functionalization. Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydroacyloxylation) to enforce stereocontrol. Monitor reaction progress via TLC with chiral stationary phases .

Q. How does steric hindrance from the pivaloyl group influence reactivity in cross-coupling reactions?

- Methodology : The bulky pivaloyl group reduces electrophilicity at the fluorene C9 position. Computational modeling (DFT) predicts reduced accessibility for Pd catalyst coordination. Experimentally, use electron-deficient aryl partners and elevated temperatures (80–100°C) to overcome kinetic barriers .

Safety and Handling

Q. What precautions are critical when handling hygroscopic or oxygen-sensitive derivatives of 9-Hydroxy-9-pivaloylfluorene?

- Methodology : Store derivatives under argon or nitrogen in flame-sealed ampules. Use gloveboxes for air-sensitive reactions. Monitor moisture content via Karl Fischer titration (<50 ppm H₂O) to prevent hydrolysis .

Notes

- Contradictions in Data : Conflicting spectral data may reflect polymorphic forms or dynamic equilibria. Use single-crystal X-ray diffraction for definitive structural assignments .

- Advanced Applications : Explore 9-Hydroxy-9-pivaloylfluorene as a ligand in coordination polymers or photoactive materials, leveraging its rigid aromatic backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.